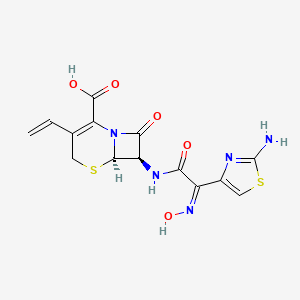
头孢地尼
描述
头孢地尼是一种第三代头孢菌素类抗生素,以其对抗革兰氏阳性和革兰氏阴性细菌的广谱活性而闻名。 它常用于治疗细菌感染,例如肺炎、中耳炎、链球菌性咽喉炎和蜂窝织炎 。 头孢地尼以多种品牌名称销售,包括Omnicef .
科学研究应用
头孢地尼在科学研究中有广泛的应用:
化学: 头孢地尼被用作头孢菌素类抗生素研究的模型化合物,有助于理解它们的化学性质和反应性。
生物学: 头孢地尼的研究包括对其与细菌细胞壁的相互作用及其对细菌生长和存活的影响的研究。
作用机制
头孢地尼通过抑制细菌细胞壁合成发挥其抗菌作用。它与细菌细胞壁上的青霉素结合蛋白 (PBP) 结合,抑制肽聚糖合成最后的转肽作用。 这种破坏会削弱细菌细胞壁,导致其破裂并导致细菌死亡 .
生化分析
Biochemical Properties
Cefdinir plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential enzymes involved in the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, Cefdinir disrupts the formation of the cell wall, leading to bacterial cell lysis and death. This interaction is particularly effective against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis .
Cellular Effects
Cefdinir exerts its effects on various types of cells by inhibiting cell wall synthesis, which is critical for bacterial survival. In bacterial cells, Cefdinir disrupts cell wall integrity, leading to cell lysis and death. This antibiotic also influences cell signaling pathways by inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall. Additionally, Cefdinir can affect gene expression by inducing the expression of stress response genes in bacteria, which can lead to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Cefdinir involves binding to penicillin-binding proteins, which are enzymes responsible for the final stages of bacterial cell wall synthesis. By inhibiting these enzymes, Cefdinir prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual cell lysis. This mechanism is effective against a wide range of bacteria, including those that produce beta-lactamase enzymes. Cefdinir’s ability to resist degradation by beta-lactamase enzymes enhances its efficacy against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cefdinir have been observed to change over time. Cefdinir is generally stable under physiological conditions, but it can degrade over time, especially in the presence of beta-lactamase enzymes. Long-term exposure to Cefdinir can lead to the development of resistance in bacterial populations, which can affect its efficacy. In vitro and in vivo studies have shown that Cefdinir maintains its antibacterial activity for a significant period, but its effectiveness can diminish with prolonged use .
Dosage Effects in Animal Models
The effects of Cefdinir vary with different dosages in animal models. At therapeutic doses, Cefdinir effectively treats bacterial infections without causing significant adverse effects. At higher doses, Cefdinir can cause toxicity, including gastrointestinal disturbances and alterations in liver and kidney function. Studies in animal models have shown that Cefdinir has a dose-dependent effect, with higher doses leading to increased antibacterial activity but also a higher risk of adverse effects .
Metabolic Pathways
Cefdinir is primarily metabolized in the liver, where it undergoes hydrolysis to form inactive metabolites. The metabolic pathways of Cefdinir involve interactions with various enzymes, including beta-lactamase enzymes, which can degrade the antibiotic. Cefdinir’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile. The presence of certain cofactors can also impact the metabolic flux and levels of metabolites .
Transport and Distribution
Cefdinir is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution in target tissues. Cefdinir’s localization and accumulation in specific tissues, such as the respiratory tract and skin, contribute to its therapeutic effects. The antibiotic’s distribution is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of Cefdinir is primarily in the bacterial cell wall, where it exerts its antibacterial effects. Cefdinir’s activity is directed towards the penicillin-binding proteins located in the bacterial cell membrane. Post-translational modifications and targeting signals can influence Cefdinir’s localization and activity, ensuring that it reaches its site of action within the bacterial cell. This targeted localization is essential for the antibiotic’s effectiveness in treating bacterial infections .
准备方法
化学反应分析
头孢地尼会发生各种化学反应,包括:
氧化: 头孢地尼在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以修饰头孢地尼中的官能团,可能改变其活性。
这些反应中常用的试剂包括氧化剂、还原剂和各种亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .
相似化合物的比较
头孢地尼经常与其他头孢菌素类和β-内酰胺类抗生素进行比较:
头孢氨苄: 另一种具有类似抗菌活性的头孢菌素,但药代动力学性质不同。
阿莫西林: 一种青霉素类抗生素,具有更广泛的活性谱,但耐药性谱不同。
阿莫西林/克拉维酸 (Augmentin): 一种联合抗生素,包括一种β-内酰胺酶抑制剂来克服耐药性.
属性
| Five-member thiazolidine rings that make up penicillins are replaced in cephalosporins by a six-member dihydrothiazine ring, conferring greater bactericidal activity. This This 6-member ring enables cefdinir and other cephalosporins to resist inactivation by certain bacterial enzymes. With a mechanism similar to other beta-lactam antibiotics, the bactericidal activity of cefdinir is caused by the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs). Cefdinir, like other cephalosporins, penetrates the bacterial cell wall, combats inactivation by beta-lactamase enzymes, and inactivates penicillin-binding proteins. This interferes with the final step of transpeptidation in cell walls, eventually leading to cell lysis, which eventually leads to the death of bacteria that are susceptible to this drug. Cefdinir has shown affinity to penicillin protein binding proteins 2 and 3. It has also been shown to inhibit transpeptidase enzymes of various bacteria, which may play a role in its bactericidal action. One in vitro study suggests that cefdinir inhibits myeloperoxidase release extracellularly. The impact of this potential drug target in relation to its mechanism of action is unknown. | |
CAS 编号 |
91832-40-5 |
分子式 |
C14H13N5O5S2 |
分子量 |
395.4 g/mol |
IUPAC 名称 |
(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m0/s1 |
InChI 键 |
RTXOFQZKPXMALH-HWQDRANHSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
手性 SMILES |
C=CC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |
规范 SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
外观 |
Solid powder |
沸点 |
708.82 |
熔点 |
>135 |
| 91832-40-5 | |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
8.78e-02 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefdinir exert its antibacterial effect?
A1: Cefdinir, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by preferentially binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, , , ] This disrupts the transpeptidation process, the third and final stage of cell wall synthesis, leading to bacterial cell death. []
Q2: What is the molecular formula and weight of Cefdinir?
A2: The molecular formula of Cefdinir is C14H13N5O5S2, and its molecular weight is 407.4 g/mol. []
Q3: Are there any spectroscopic data available for Cefdinir?
A3: Yes, studies have utilized various spectroscopic techniques for Cefdinir characterization:
- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis has been used to investigate potential interactions between Cefdinir and excipients in solid dispersions. [, , ] FTIR spectra can reveal characteristic functional groups and potential chemical interactions.
- Differential Scanning Calorimetry (DSC): DSC analysis has been employed to study the thermal behavior of Cefdinir, including melting point and potential changes in crystallinity in formulations. [, , ]
Q4: How does Cefdinir perform under various storage conditions?
A4: Cefdinir exhibits enhanced stability in its amorphous form when loaded onto mesoporous silica (SBA-15). [] This formulation approach helps maintain its amorphous state and prevents recrystallization, thereby enhancing its physical stability under different storage conditions, including varying temperatures and relative humidity.
Q5: What is the pharmacokinetic profile of Cefdinir?
A5: Cefdinir exhibits nonlinear pharmacokinetics, with a limited absorption process after oral administration. [, ] Its terminal half-life is approximately 1.5 hours and is primarily eliminated renally as unchanged drug. []
Q6: How does the route of administration affect Cefdinir's distribution?
A6: Studies in healthy volunteers showed extensive penetration of Cefdinir into suction-induced blister fluid following oral administration. [] This indicates its potential for treating skin and soft tissue infections.
Q7: How does the dose of Cefdinir impact its pharmacokinetic parameters?
A7: A study in healthy volunteers revealed a nonlinear relationship between the oral dose of Cefdinir and its maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). [] This suggests a saturable absorption process.
Q8: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for Cefdinir?
A8: Pharmacokinetic/pharmacodynamic (PK/PD) analysis indicated that the T>MIC for Cefdinir, when administered thrice daily, was above 40% of the dosing interval for most tested bacterial isolates. [] This parameter is crucial for determining the efficacy of β-lactam antibiotics.
Q9: What clinical trials have been conducted to assess Cefdinir's efficacy?
A9: Numerous clinical trials have demonstrated the efficacy of Cefdinir for treating various infections:
- Acute Otitis Media: Cefdinir has been studied in children with acute otitis media (AOM), with cure rates comparable to amoxicillin/clavulanate. [, , , , ]
- Chronic Bronchitis: In adults with acute exacerbations of chronic bronchitis, a five-day regimen of Cefdinir demonstrated efficacy similar to a seven-day regimen of Loracarbef. [, ]
- Skin and Soft Tissue Infections: Cefdinir showed efficacy for treating mild to moderate uncomplicated skin and skin structure infections (USSSI) in adolescents and adults, with clinical cure rates comparable to cephalexin. []
Q10: Is there evidence of cross-resistance between Cefdinir and other antibiotics?
A11: While Cefdinir shows stability against many β-lactamases, cross-resistance with other β-lactam antibiotics is possible, particularly in strains producing ESBLs. [, ]
Q11: How does Cefdinir's low solubility affect its bioavailability?
A12: As a BCS Class IV drug, Cefdinir's low solubility and permeability present challenges for its bioavailability. [, , ]
Q12: What formulation strategies have been explored to improve Cefdinir's solubility and dissolution rate?
A12: Several approaches have been investigated:
- Solid Dispersions: Cefdinir solid dispersions (CSDs) using hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), carboxymethylcellulose sodium (CMC-Na), and polyvinyl pyrrolidone K30 (PVP K30) significantly enhanced solubility and dissolution, leading to improved bioavailability in rats. [, , , ]
- pH-Modified Solid Dispersions (pHM-SDs): pHM-SDs, particularly those utilizing PVP or HPMC as carriers and incorporating an alkalizer, significantly improved Cefdinir's dissolution rate. []
- Mesoporous Silica Inclusion: Incorporating Cefdinir into mesoporous silica not only enhanced its dissolution but also improved its physical stability. []
Q13: Have any targeted drug delivery systems been developed for Cefdinir?
A14: While specific targeted delivery systems for Cefdinir have not been extensively explored in the provided research, incorporating it into microspheres using polymers like ethylcellulose offers a potential strategy for controlled drug release and targeted delivery. []
Q14: What analytical methods are commonly used to quantify Cefdinir?
A15: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying Cefdinir in biological samples like serum. [, ]
Q15: How is the quality of Cefdinir ensured during development and manufacturing?
A15: Quality control measures for Cefdinir typically involve:
- Analytical Method Validation: Rigorous validation of analytical methods ensures accuracy, precision, and specificity in quantifying Cefdinir. [, ]
- Stability Testing: Assessing stability under various conditions (temperature, humidity, light) is crucial for determining shelf life and storage requirements. [, ]
- Microbial Testing: Ensuring sterility and controlling microbial contamination are paramount for the safety and efficacy of Cefdinir formulations. []
Q16: Has Cefdinir been investigated for any non-antibacterial applications?
A18: Interestingly, a pilot study explored Cefdinir's potential in pediatric neuropsychiatric disorders like OCD and tics, based on the hypothesis of infection or immune involvement in some cases. [] While preliminary, the study suggests a potential avenue for future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


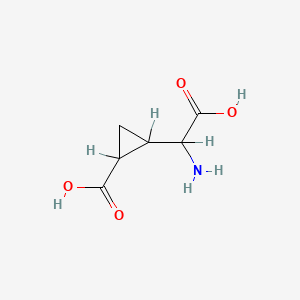
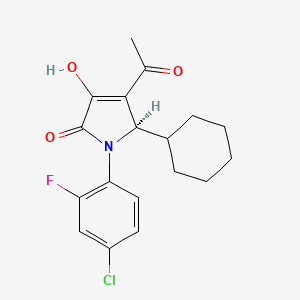

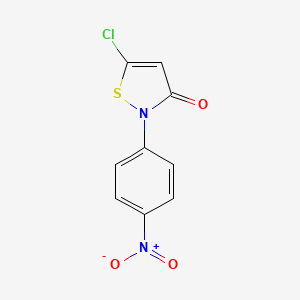
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
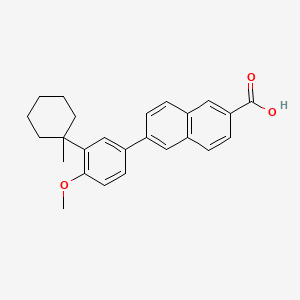
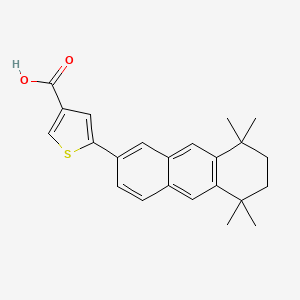
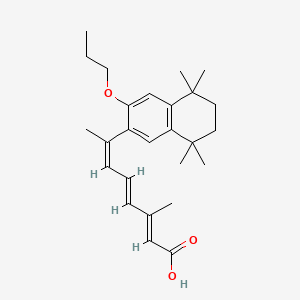
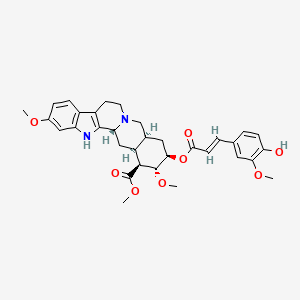
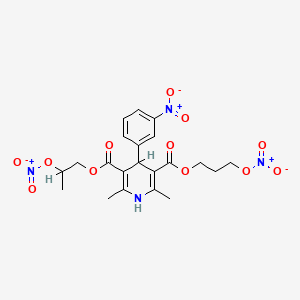

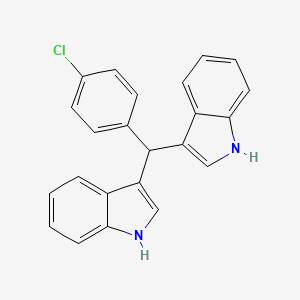

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)
